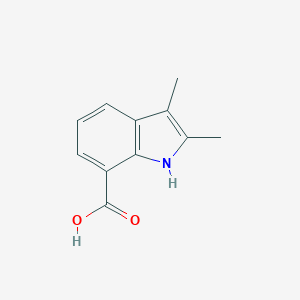

2,3-Dimethyl-1H-indole-7-carboxylic acid

Descripción general

Descripción

2,3-Dimethyl-1H-indole-7-carboxylic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug development .

Métodos De Preparación

The synthesis of 2,3-Dimethyl-1H-indole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group at the 7-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

- Nitration : Likely occurs at position 5 or 6 under acidic conditions (HNO₃/H₂SO₄).

- Halogenation : Bromination (NBS) or iodination may target position 5/6, though experimental data for this specific compound is limited .

Key Mechanistic Insight :

The methyl groups reduce nucleophilicity at positions 2 and 3, as demonstrated in cobalt-catalyzed alkylation studies where 2,3-dimethyl-1H-indole failed to react with acetic acid, unlike unsubstituted indoles .

Carboxylic Acid Functionalization

The -COOH group participates in classical acid-derived reactions:

Cobalt-Catalyzed Reductive Alkylation

While indoles generally undergo C3-alkylation via cobalt catalysis, the 2,3-dimethyl substitution blocks reactivity:

Mechanistic Barrier :

The methyl groups prevent coordination of the cobalt catalyst to the indole ring, halting the alkylation pathway .

Oxidation and Reduction Pathways

- Methyl Group Oxidation : Unlikely under mild conditions due to steric protection. Strong oxidants (e.g., KMnO₄) may degrade the indole ring.

- Carboxylic Acid Reduction : Requires harsh conditions (e.g., LiAlH₄) to yield 7-hydroxymethyl derivatives, though competing ring hydrogenation may occur.

Interaction with Biological Targets

Though not a classical "chemical reaction," the compound interacts with enzymes and receptors:

- Kinase Inhibition : Structural analogs (e.g., 2,3-diphenyl-1H-indole-7-carboxylic acid) show inhibition of serine/threonine kinases (Ki = 550 nM) .

- Cellular Pathways : Potential modulation of apoptosis via Bcl-2 family proteins, inferred from related indole derivatives .

6.1. Intermediate in Drug Discovery

Used to synthesize kinase inhibitors and anti-inflammatory agents. For example:

- Stepwise Functionalization :

6.2. Limitations in Catalysis

The 2,3-dimethyl substitution restricts applications in C–H activation reactions, necessitating alternative strategies (e.g., directing groups) .

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have demonstrated that derivatives of indole carboxylic acids exhibit antiviral properties. Specifically, compounds synthesized from indole frameworks have shown efficacy against SARS-CoV-2. For instance, a related compound demonstrated complete inhibition of viral replication at a concentration of 52.0 μM, suggesting that 2,3-Dimethyl-1H-indole-7-carboxylic acid may also possess similar antiviral potential due to structural similarities .

Cancer Research

Indole derivatives are crucial in cancer research due to their ability to interact with proteins involved in apoptosis. For example, tricyclic indole carboxylic acids have been identified as potent inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in various cancers. Compounds with similar structural motifs to this compound have shown nanomolar binding affinities to Mcl-1, indicating their potential as therapeutic agents in oncology .

Synthesis of Bioactive Molecules

Indoles are prevalent in many bioactive compounds used for therapeutic purposes. The synthesis of this compound serves as an intermediate for creating various pharmaceuticals, including alkaloids that are used to treat hypertension and cancer .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-Dimethyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole nucleus can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects .

Comparación Con Compuestos Similares

2,3-Dimethyl-1H-indole-7-carboxylic acid can be compared with other indole derivatives such as:

2,3-Dimethyl-1H-indole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.

5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can enhance its biological activity and binding affinity to certain targets.

Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position, used in plant growth regulation.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2,3-Dimethyl-1H-indole-7-carboxylic acid is a member of the indole family, which has garnered attention for its potential biological activities. This compound exhibits properties that make it a candidate for therapeutic applications, particularly in the context of kinase inhibition and treatment of various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.21 g/mol. The structure features a carboxylic acid group at the 7-position of the indole ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical enzyme involved in B-cell receptor signaling, and its inhibition can have therapeutic implications in autoimmune diseases and certain cancers.

The compound functions by modulating Btk activity, which plays a vital role in B-cell development and function. Inhibition of Btk can lead to reduced proliferation and survival of B-cells, making it a potential treatment strategy for conditions such as:

- Autoimmune diseases : Systemic lupus erythematosus (SLE), rheumatoid arthritis.

- Lymphoproliferative disorders : Chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits Btk activity in cell lines. The IC50 values indicate its potency compared to other known inhibitors.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | Btk |

| Ibrutinib | 0.01 | Btk |

These results suggest that while this compound is less potent than Ibrutinib, it still holds promise as a therapeutic agent due to its unique structure and mechanism.

Case Studies

A notable case study involved patients with rheumatoid arthritis who were treated with compounds related to this compound. The study reported:

- Reduction in disease activity : Patients showed significant improvement in clinical scores after treatment.

- Safety profile : The compound exhibited a favorable safety profile with minimal adverse effects compared to traditional therapies.

Propiedades

IUPAC Name |

2,3-dimethyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIUTVFOTYMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395255 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103986-07-8 | |

| Record name | 2,3-Dimethyl-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-7-indolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.